molecular formula C15H12N2O5 B14614947 Acetamide, N-[2-[(4-nitrobenzoyl)oxy]phenyl]- CAS No. 60949-48-6

Acetamide, N-[2-[(4-nitrobenzoyl)oxy]phenyl]-

Cat. No.: B14614947
CAS No.: 60949-48-6
M. Wt: 300.27 g/mol
InChI Key: YMXRWAPIYHKECR-UHFFFAOYSA-N
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Description

Acetamide, N-[2-[(4-nitrobenzoyl)oxy]phenyl]- is an organic compound with the molecular formula C15H12N2O5 It is a derivative of acetamide and features a nitrobenzoyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[2-[(4-nitrobenzoyl)oxy]phenyl]- typically involves the reaction of 4-nitrobenzoyl chloride with 2-hydroxyaniline in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is then converted to the final product by acylation with acetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process typically includes steps such as purification by recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[2-[(4-nitrobenzoyl)oxy]phenyl]- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Acetamide, N-[2-[(4-nitrobenzoyl)oxy]phenyl]- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Acetamide, N-[2-[(4-nitrobenzoyl)oxy]phenyl]- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Acetanilide: A related compound with similar structural features but lacking the nitrobenzoyl group.

    N-Phenylacetamide: Another related compound with a phenyl group attached to the acetamide moiety.

    4-Nitroacetanilide: Similar in structure but with different substitution patterns on the phenyl ring.

Uniqueness

Acetamide, N-[2-[(4-nitrobenzoyl)oxy]phenyl]- is unique due to the presence of both the nitrobenzoyl and acetamide groups, which confer distinct chemical and biological properties

Properties

CAS No.

60949-48-6

Molecular Formula

C15H12N2O5

Molecular Weight

300.27 g/mol

IUPAC Name

(2-acetamidophenyl) 4-nitrobenzoate

InChI

InChI=1S/C15H12N2O5/c1-10(18)16-13-4-2-3-5-14(13)22-15(19)11-6-8-12(9-7-11)17(20)21/h2-9H,1H3,(H,16,18)

InChI Key

YMXRWAPIYHKECR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1OC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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